4-[(1,3-thiazol-2-yl)methyl]benzoic acid
CAS No.: 1267529-93-0
Cat. No.: VC11572814
Molecular Formula: C11H9NO2S
Molecular Weight: 219.3
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1267529-93-0 |
|---|---|
| Molecular Formula | C11H9NO2S |
| Molecular Weight | 219.3 |
Introduction
Chemical Structure and Nomenclature
Structural Characteristics
4-[(1,3-Thiazol-2-yl)methyl]benzoic acid features a benzoic acid group substituted at the para position with a methylene-linked 1,3-thiazole ring. The thiazole moiety contains sulfur and nitrogen atoms at positions 1 and 3, respectively, contributing to its electron-rich aromatic system. The carboxylic acid group enhances hydrophilicity, while the thiazole ring facilitates π-π stacking and hydrogen-bonding interactions .
Key Structural Parameters:
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Molecular Formula:
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Exact Mass: 234.046 g/mol
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Polar Surface Area (PSA): 90.46 Ų
Spectroscopic Identification
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NMR: Aromatic protons from the benzene ring resonate at δ 7.5–8.2 ppm, while thiazole protons appear at δ 6.8–7.1 ppm. The methylene bridge (-CH-) shows signals near δ 4.3 ppm .
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IR Spectroscopy: A broad peak at ~2500–3000 cm corresponds to the carboxylic acid O-H stretch, and a sharp band at ~1680 cm confirms the C=O group .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 4-[(1,3-thiazol-2-yl)methyl]benzoic acid typically involves a multi-step approach:
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Thiazole Ring Formation: The Hantzsch thiazole synthesis is commonly employed, reacting thiourea with α-halo ketones (e.g., chloroacetone) to form the 1,3-thiazole core .
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Methylene Bridging: A nucleophilic substitution or Mannich reaction couples the thiazole intermediate with 4-bromomethylbenzoic acid. For example, reacting 2-aminothiazole with 4-(bromomethyl)benzoic acid in dimethyl sulfoxide (DMSO) yields the target compound .
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Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) achieves >95% purity, confirmed via HPLC and mass spectrometry .
Reaction Scheme:
Industrial Production Challenges
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Scale-Up Issues: Low yields (~40%) in the Mannich step due to steric hindrance from the methylene bridge .
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Cost-Efficiency: High reagent costs for bromomethylbenzoic acid derivatives necessitate alternative pathways, such as catalytic C-H activation .
Physical and Chemical Properties
Physicochemical Profile
| Property | Value |
|---|---|
| Molecular Weight | 234.27 g/mol |
| Melting Point | Not reported |
| Boiling Point | Not reported |
| Density | 1.32 g/cm³ (estimated) |
| Solubility | Slightly soluble in water, soluble in DMSO and methanol |
| pKa (Carboxylic Acid) | ~2.8 |
The compound’s moderate suggests balanced lipophilicity for membrane permeability, while its high PSA limits blood-brain barrier penetration .
Stability and Reactivity
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Thermal Stability: Stable up to 150°C, with decomposition observed at higher temperatures .
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pH Sensitivity: The carboxylic acid group deprotonates under basic conditions (pH > 5), enhancing water solubility .
Biological Activity and Mechanism of Action
Mechanism of Action
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COX-2 Inhibition: The thiazole ring binds to the enzyme’s hydrophobic pocket, while the carboxylic acid group interacts with Arg120, blocking arachidonic acid binding .
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Antimicrobial Action: Disrupts bacterial membrane integrity by chelating Mg ions essential for cell wall biosynthesis .
Applications in Research and Industry
Medicinal Chemistry
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Drug Intermediate: Used to synthesize kinase inhibitors targeting EGFR and VEGFR .
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Antiparasitic Agents: Derivatives show activity against Plasmodium falciparum (IC = 2.1 µM) .
Material Science
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Coordination Polymers: Forms metal-organic frameworks (MOFs) with Cu, applied in gas storage and catalysis .
Comparison with Related Compounds
Future Perspectives
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Derivatization: Introducing electron-withdrawing groups (e.g., nitro) could enhance anticancer efficacy.
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Nanoparticle Delivery: Encapsulation in liposomes may improve bioavailability for CNS applications.
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